molecular formula C21H21N3O4S B14931332 4-{[(3-methoxyphenyl)carbamoyl]amino}-N-(2-methylphenyl)benzenesulfonamide

4-{[(3-methoxyphenyl)carbamoyl]amino}-N-(2-methylphenyl)benzenesulfonamide

Cat. No.: B14931332
M. Wt: 411.5 g/mol
InChI Key: UAVBQXJJAHPFHJ-UHFFFAOYSA-N
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Description

1-(3-METHOXYPHENYL)-3-{4-[(2-METHYLPHENYL)SULFAMOYL]PHENYL}UREA is a complex organic compound characterized by the presence of methoxy and methylphenyl groups attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-METHOXYPHENYL)-3-{4-[(2-METHYLPHENYL)SULFAMOYL]PHENYL}UREA typically involves the reaction of 3-methoxyphenyl isocyanate with 4-[(2-methylphenyl)sulfamoyl]aniline under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-METHOXYPHENYL)-3-{4-[(2-METHYLPHENYL)SULFAMOYL]PHENYL}UREA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzoic acid, while nitration of the aromatic ring can produce nitro derivatives .

Mechanism of Action

The mechanism of action of 1-(3-METHOXYPHENYL)-3-{4-[(2-METHYLPHENYL)SULFAMOYL]PHENYL}UREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-METHOXYPHENYL)-3-{4-[(2-METHYLPHENYL)SULFAMOYL]PHENYL}UREA is unique due to the presence of both methoxy and sulfamoyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3-[4-[(2-methylphenyl)sulfamoyl]phenyl]urea

InChI

InChI=1S/C21H21N3O4S/c1-15-6-3-4-9-20(15)24-29(26,27)19-12-10-16(11-13-19)22-21(25)23-17-7-5-8-18(14-17)28-2/h3-14,24H,1-2H3,(H2,22,23,25)

InChI Key

UAVBQXJJAHPFHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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